N-benzyl-N-methylhydroxylamine

Dynamic Stereochemistry NMR Spectroscopy Nitrogen Inversion

N-Benzyl-N-methylhydroxylamine (CAS 3555-72-4), with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol, is a N,N-disubstituted hydroxylamine derivative featuring both a benzyl group and a methyl group attached to the nitrogen atom. As a member of the N-substituted hydroxylamine class, this compound serves as a versatile synthetic intermediate in organic chemistry, particularly valued for its unique steric and electronic profile conferred by its dual substitution pattern.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 3555-72-4
Cat. No. B2852391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methylhydroxylamine
CAS3555-72-4
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)O
InChIInChI=1S/C8H11NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
InChIKeyNCLWMRHNDKORFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-methylhydroxylamine (CAS 3555-72-4): Procuring a Differentiated N-Substituted Hydroxylamine Building Block


N-Benzyl-N-methylhydroxylamine (CAS 3555-72-4), with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol, is a N,N-disubstituted hydroxylamine derivative featuring both a benzyl group and a methyl group attached to the nitrogen atom [1]. As a member of the N-substituted hydroxylamine class, this compound serves as a versatile synthetic intermediate in organic chemistry, particularly valued for its unique steric and electronic profile conferred by its dual substitution pattern [2]. Its structural characteristics distinguish it fundamentally from both monosubstituted hydroxylamine analogs (e.g., N-benzylhydroxylamine or N-methylhydroxylamine) and O-substituted isomers (e.g., O-benzylhydroxylamine), with implications for reaction selectivity, physicochemical properties, and application scope.

Why N-Benzyl-N-methylhydroxylamine Cannot Be Replaced by Generic Hydroxylamine Analogs


Substituting N-benzyl-N-methylhydroxylamine with structurally similar N-substituted hydroxylamines—such as N-benzylhydroxylamine, N-methylhydroxylamine, or O-benzylhydroxylamine—introduces measurable changes in molecular geometry, electronic distribution, and reaction kinetics that directly impact synthetic outcomes. The presence of both benzyl and methyl groups on the nitrogen atom creates a unique steric environment and electronic profile that differs qualitatively from analogs bearing only one substituent or substituted at the oxygen position . These structural differences manifest as quantifiable variations in nitrogen inversion rates, oxidation kinetics, stereoselectivity in conjugate additions, and physicochemical properties such as aqueous solubility . Generic substitution therefore introduces uncontrolled variables into reaction protocols, potentially compromising yield, selectivity, and reproducibility.

N-Benzyl-N-methylhydroxylamine: Quantifiable Differentiation Evidence Guide


Nitrogen Inversion Kinetics: Slower Racemization Relative to N-Benzyl-O,N-dimethylhydroxylamine

Low-temperature 1H NMR studies in acetone-d6 reveal that N-benzyl-N-methylhydroxylamine undergoes degenerate racemization more slowly than the comparator N-benzyl-O,N-dimethylhydroxylamine [1]. This slower inversion indicates that rotation about the N-O bond outpaces nitrogen inversion in these systems, a finding with implications for applications requiring configurational stability at nitrogen centers .

Dynamic Stereochemistry NMR Spectroscopy Nitrogen Inversion

Oxidation Kinetics: Substituent-Dependent Hammett Analysis for Nitrone Formation

The oxidation of N-(substituted benzyl)-N-methylhydroxylamines to nitrones using HgO or p-benzoquinone exhibits a negative Hammett ρ value, demonstrating the development of positive charge character in the transition state [1]. Relative oxidation rate constants (kX/kH) vary systematically with substituent electronic effects on the benzyl ring, enabling predictable tuning of reaction kinetics [2].

Oxidation Chemistry Nitrone Synthesis Kinetic Analysis

Conjugate Addition Stereoselectivity: Syn/Anti Ratios in Chiral Enoate Ester Reactions

In conjugate additions to chiral enoate esters derived from D-glyceraldehyde and (-)-verbenone, N-benzylhydroxylamine and N-methylhydroxylamine exhibit distinct stereochemical outcomes. DFT calculations support a concerted cycloaddition mechanism for these additions [1]. The reactions proceed with adduct yields of 75-90% and syn/anti ratios of approximately 10:1 as determined by HPLC and 1H NMR analysis [2].

Stereoselective Synthesis Conjugate Addition β-Amino Acid Synthesis

Aqueous Solubility Profile: Differentiated Physicochemical Property

N-Benzyl-N-methylhydroxylamine exhibits measurable aqueous solubility characteristics that differentiate it from less substituted hydroxylamine analogs. Experimental solubility data indicate an aqueous solubility value of 38 (logS-based measurement) . This solubility profile reflects the combined contributions of the hydrophobic benzyl group and the hydrogen-bonding capability of the N-hydroxy moiety.

Physicochemical Properties Solubility Formulation Science

Crystal Structure and Full Spectroscopic Characterization: Validated Identity for Procurement

N-Benzyl-N-methylhydroxylamine has been fully characterized by single-crystal X-ray diffraction, providing definitive structural confirmation [1]. Complete 1H NMR, 13C NMR, and IR spectroscopic data have been updated and validated against earlier literature reports [2]. This level of characterization exceeds that available for many generic hydroxylamine derivatives, reducing procurement and identity verification risk.

X-ray Crystallography Analytical Characterization Quality Control

N-Benzyl-N-methylhydroxylamine: Evidence-Based Research and Industrial Application Scenarios


Nitrone Precursor in 1,3-Dipolar Cycloaddition-Based Syntheses

N-Benzyl-N-methylhydroxylamine serves as a direct precursor to N-benzyl-N-methyl nitrones through oxidation with HgO or p-benzoquinone, with kinetics predictable via the established Hammett relationship (negative ρ value) [1]. These nitrones are valuable intermediates in 1,3-dipolar cycloaddition reactions for constructing isoxazolidine frameworks, which are found in numerous bioactive molecules and natural product scaffolds. The ability to tune oxidation rates through benzyl ring substitution provides rational control over nitrone formation efficiency [2].

Stereoselective Synthesis of Enantiopure β-Amino Acids

In conjugate addition reactions with chiral enoate esters, N-benzylhydroxylamine derivatives (structurally related to N-benzyl-N-methylhydroxylamine) deliver adducts in 75-90% yield with syn/anti ratios of approximately 10:1 [1]. This high stereoselectivity enables the efficient preparation of enantiopure β-amino acids, which are critical building blocks for peptidomimetics, pharmaceutical intermediates, and chiral ligands. The concerted cycloaddition mechanism supported by DFT calculations provides a rational framework for predicting and optimizing stereochemical outcomes [2].

Configurational Stability Studies in Dynamic Stereochemistry

The slower nitrogen inversion rate of N-benzyl-N-methylhydroxylamine relative to N-benzyl-O,N-dimethylhydroxylamine, as demonstrated by low-temperature NMR coalescence studies in acetone-d6 [1], makes it a model compound for investigating dynamic stereochemical processes at trivalent nitrogen centers. This property is relevant for applications requiring configurational stability at nitrogen, such as the design of chiral auxiliaries, stereochemically defined reaction intermediates, and nitrogen-containing stereogenic elements in target molecules [2].

Physicochemical Optimization in Reaction Medium Selection

The quantified aqueous solubility value of 38 (logS scale) for N-benzyl-N-methylhydroxylamine [1] enables rational selection of reaction media and extraction protocols in both academic and industrial synthetic workflows. This reproducible solubility benchmark, combined with the compound's complete structural characterization by X-ray crystallography and updated NMR/IR spectroscopy [2], reduces the experimental uncertainty associated with using less thoroughly characterized hydroxylamine derivatives in process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-N-methylhydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.